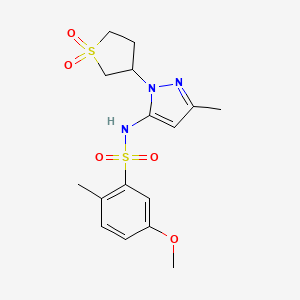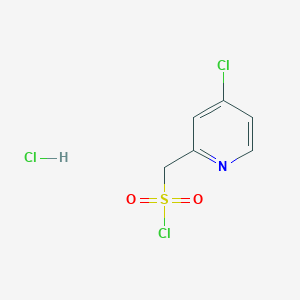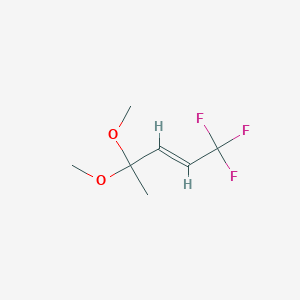![molecular formula C22H32Cl2N2O3 B2471575 1-(3,4-dimethylphenoxy)-3-[4-(4-methoxyphenyl)piperazin-1-yl]propan-2-ol Dihydrochloride CAS No. 474262-17-4](/img/structure/B2471575.png)
1-(3,4-dimethylphenoxy)-3-[4-(4-methoxyphenyl)piperazin-1-yl]propan-2-ol Dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3,4-dimethylphenoxy)-3-[4-(4-methoxyphenyl)piperazin-1-yl]propan-2-ol Dihydrochloride is a complex organic compound with intriguing chemical properties and diverse applications. Its intricate structure includes an aryl ether, a piperazine ring, and a secondary alcohol group, all contributing to its multifunctionality.
準備方法
Synthetic Routes and Reaction Conditions
This compound can be synthesized through multi-step organic synthesis. The process typically begins with the preparation of the key intermediates:
Formation of 3,4-dimethylphenol: Through the alkylation of phenol using methylating agents like methyl iodide in the presence of a base.
Synthesis of 4-(4-methoxyphenyl)piperazine: Achieved by reacting 4-methoxyaniline with piperazine in the presence of a coupling reagent.
Coupling of Intermediates: The two intermediates are then coupled via an etherification reaction using appropriate activating agents.
Industrial Production Methods
In an industrial setting, the synthesis of this compound often leverages flow chemistry for efficiency and scalability. The use of continuous reactors allows for precise control over reaction conditions, minimizing side reactions and optimizing yield.
化学反応の分析
Types of Reactions
1-(3,4-dimethylphenoxy)-3-[4-(4-methoxyphenyl)piperazin-1-yl]propan-2-ol Dihydrochloride undergoes various chemical reactions, including:
Oxidation: The secondary alcohol group can be oxidized to a ketone using reagents like pyridinium chlorochromate (PCC).
Reduction: The ketone form can be reduced back to the alcohol using sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The aryl ether bond can be cleaved under acidic or basic conditions, enabling substitution reactions.
Common Reagents and Conditions
Oxidation: Pyridinium chlorochromate (PCC) in dichloromethane (DCM).
Reduction: Sodium borohydride (NaBH4) in ethanol.
Substitution: Sodium hydroxide (NaOH) in aqueous ethanol.
Major Products
Oxidation: Conversion to the corresponding ketone.
Reduction: Conversion back to the alcohol.
Substitution: Generation of phenolic and substituted piperazine products.
科学的研究の応用
1-(3,4-dimethylphenoxy)-3-[4-(4-methoxyphenyl)piperazin-1-yl]propan-2-ol Dihydrochloride finds applications across various scientific fields:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interaction with biological membranes and receptors.
Medicine: Investigated for potential therapeutic effects due to its piperazine moiety.
Industry: Employed in the development of specialty chemicals and materials.
作用機序
Molecular Targets and Pathways
The compound’s mechanism of action primarily involves binding to specific receptors or enzymes in biological systems. The piperazine ring often interacts with neurotransmitter receptors, potentially modulating their activity. The exact pathways depend on the compound’s use in therapeutic contexts, such as influencing serotonin or dopamine receptors.
類似化合物との比較
Similar Compounds
1-(3,4-dimethylphenoxy)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethan-1-ol: Slightly different in the carbon chain length, leading to differences in bioactivity.
1-(3,4-dimethylphenoxy)-3-[4-(4-ethylphenyl)piperazin-1-yl]propan-2-ol Dihydrochloride: An ethyl group instead of a methoxy group, altering its chemical properties and interactions.
Uniqueness
The unique combination of a dimethylphenoxy group and a methoxyphenyl-piperazine moiety sets 1-(3,4-dimethylphenoxy)-3-[4-(4-methoxyphenyl)piperazin-1-yl]propan-2-ol Dihydrochloride apart from its analogs, influencing its reactivity, binding affinity, and applications.
So, what are you planning to do with this compound? Its versatility is endless!
特性
IUPAC Name |
1-(3,4-dimethylphenoxy)-3-[4-(4-methoxyphenyl)piperazin-1-yl]propan-2-ol;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N2O3.2ClH/c1-17-4-7-22(14-18(17)2)27-16-20(25)15-23-10-12-24(13-11-23)19-5-8-21(26-3)9-6-19;;/h4-9,14,20,25H,10-13,15-16H2,1-3H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNQVAJQXJQZDEG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)OCC(CN2CCN(CC2)C3=CC=C(C=C3)OC)O)C.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H32Cl2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Bromo-1-methyl-6-(2-trimethylsilylethoxymethyl)-4,5-dihydropyrrolo[2,3-c]pyridin-7-one](/img/structure/B2471496.png)


![8-((4-Chlorophenyl)sulfonyl)-4-tosyl-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B2471499.png)
![N-(4-ETHYLPHENYL)-2-{[6-(4-METHYL-2-PHENYL-1,3-THIAZOL-5-YL)PYRIDAZIN-3-YL]SULFANYL}ACETAMIDE](/img/structure/B2471502.png)
![N-(2-((3-(2-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)furan-2-carboxamide](/img/structure/B2471503.png)
![3-{[5-(methoxycarbonyl)-4-methyl-1,3-thiazol-2-yl]carbamoyl}propanoic acid](/img/structure/B2471504.png)

![4-[2-(3-Chlorophenyl)acetyl]thiomorpholine-3-carbonitrile](/img/structure/B2471510.png)


![2-(2-fluorophenoxy)-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]acetamide](/img/structure/B2471514.png)
![3-(2-methoxyethyl)-6-methyl-2-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2471515.png)
